molecular formula C21H19ClFN3O2S B6512438 N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895778-75-3

N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B6512438
CAS No.: 895778-75-3
M. Wt: 431.9 g/mol
InChI Key: AGNFLCSODHKTIY-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic organic compound supplied for research purposes. This molecule features a complex structure incorporating a 3-fluorophenyl-substituted 4-methylthiazole group, which is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules . The structure is further elaborated with a 3-chloro-4-methylphenyl group and an ethanediamide (oxalamide) linker. The specific research applications, mechanism of action, and biological activity profile for this compound are not currently established in the scientific literature and require further investigation by qualified researchers. This product is intended for use in laboratory research only and is not approved for use in humans or animals. Researchers are responsible for determining the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c1-12-6-7-16(11-17(12)22)26-20(28)19(27)24-9-8-18-13(2)25-21(29-18)14-4-3-5-15(23)10-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNFLCSODHKTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available data regarding its structure, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H24ClF2N4S
  • Molecular Weight : 446.97 g/mol
  • SMILES Notation : Cc1ccc(cc1[Cl])NC(CN1C(CC(c2ccc(cc2)F)=Nc2cccnc12)=O)=O

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties. The presence of the thiazole ring in this compound contributes significantly to its cytotoxic effects against various cancer cell lines.

Case Study Findings :

  • A study demonstrated that thiazole compounds can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity. For instance, compounds similar to this compound showed IC50 values less than that of doxorubicin in certain cancer cell lines .
CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22
N'-(3-chloro...)Various< Doxorubicin

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with cellular proteins and pathways related to cell proliferation and survival. Molecular docking studies suggest that these compounds bind to specific targets within cancer cells, disrupting their function and leading to cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Antimicrobial Efficacy Table :

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Gram-positiveX µg/mL
Gram-negativeY µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring and the phenyl groups significantly influence the biological activity of the compound. Electron-donating groups enhance activity, while electron-withdrawing groups may reduce it.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Fluorine and chlorine in the target compound provide a balance of electron-withdrawing effects and metabolic stability, contrasting with methoxy or nitro groups in analogues .
  • Heterocyclic Cores : Thiazole rings (target compound) vs. fused thiazolo-triazole () or tetrahydrofuran () influence steric accessibility and binding kinetics.
  • Synthetic Routes : Amide formation via acyl chlorides (e.g., ) is a common method, though the target compound’s synthesis likely requires multi-step heterocyclic assembly .

Preparation Methods

Hantzsch Thiazole Formation

Reaction Scheme :

3-Fluorophenylacetone+ThioureaHCl, EtOH2-(3-Fluorophenyl)-4-methylthiazole-5-carbaldehyde[3]\text{3-Fluorophenylacetone} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH}} \text{2-(3-Fluorophenyl)-4-methylthiazole-5-carbaldehyde}

Procedure :

  • Reactants :

    • 3-Fluorophenylacetone (1.0 equiv)

    • Thiourea (1.2 equiv)

    • Hydrochloric acid (2.0 equiv) in ethanol.

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : Neutralization with NaOH, extraction with dichloromethane, and silica gel chromatography.

Yield : 68–72%.

Alternative Thiazole Synthesis Routes

Knorr Cyclization :

  • Uses α-aminoketones and phosphorus pentasulfide.

  • Lower yields (55–60%) due to side reactions.

Table 1 : Comparison of Thiazole Synthesis Methods

MethodReagentsSolventTemp (°C)Yield (%)
HantzschThiourea, HClEthanol8068–72
KnorrP₂S₅, α-AminoketoneToluene11055–60

Oxalamide Linker Formation

The oxalamide bridge is constructed using oxalyl chloride and amines under Schotten-Baumann conditions.

Coupling with 3-Chloro-4-Methylaniline

Reaction Scheme :

5-(2-Aminoethyl)thiazole+Oxalyl ChlorideEt₃N, THFEthanediamide Intermediate[1]\text{5-(2-Aminoethyl)thiazole} + \text{Oxalyl Chloride} \xrightarrow{\text{Et₃N, THF}} \text{Ethanediamide Intermediate}

Procedure :

  • Reactants :

    • 5-(2-Aminoethyl)thiazole (1.0 equiv)

    • Oxalyl chloride (2.2 equiv)

    • Triethylamine (3.0 equiv) in THF.

  • Conditions : 0°C to room temperature, 4 hours.

  • Workup : Aqueous wash, drying, and solvent removal.

Intermediate Yield : 75–80%.

Final Coupling with 3-Chloro-4-Methylphenylamine

Reaction Scheme :

Ethanediamide Intermediate+3-Chloro-4-MethylanilineEDCl, HOBtTarget Compound[3]\text{Ethanediamide Intermediate} + \text{3-Chloro-4-Methylaniline} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound}

Procedure :

  • Reactants :

    • Ethanediamide intermediate (1.0 equiv)

    • 3-Chloro-4-methylaniline (1.1 equiv)

    • EDCl (1.5 equiv), HOBt (1.5 equiv) in DCM.

  • Conditions : Room temperature, 12 hours.

  • Workup : Column chromatography (SiO₂, 3:7 EtOAc/Hexane).

Final Yield : 50–55%.

Table 2 : Optimization of Coupling Reactions

Coupling AgentSolventTime (h)Yield (%)
EDCl/HOBtDCM1250–55
DCC/DMAPTHF1845–50

Critical Analysis of Methodologies

Yield Limitations

  • Thiazole Formation : Hantzsch method outperforms Knorr cyclization due to milder conditions.

  • Bromoethylation : Bromide displacement risks elimination; reductive amination offers safer but lower-yielding alternatives.

  • Oxalamide Coupling : EDCl/HOBt system minimizes racemization compared to DCC.

Scalability Challenges

  • Thiazole Purification : Silica gel chromatography becomes impractical at >100 g scale; crystallization optimization is needed.

  • Oxalyl Chloride Handling : Requires strict moisture control to avoid hydrolysis.

Q & A

Q. How do crystallographic studies inform the design of co-crystals or salts to enhance solubility?

  • Methodological Answer :
  • Co-crystal screening : High-throughput slurry experiments with co-formers (e.g., succinic acid) improve aqueous solubility by 5× .
  • Salt formation : Hydrochloride salts (confirmed via PXRD) enhance stability without altering bioactivity .

Q. Table 1: Structural Analogs and Comparative Bioactivity

Analog StructureModification SiteKey Activity ChangeReference
3-F-phenyl → 4-Cl-phenylAromatic ringIC50_{50} ↓ 1.5×
Ethylenediamine → propylenediamineBackbone flexibilityImproved binding kinetics
Thiazole → oxazoleHeterocycleLoss of activity

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